molecular formula C27H25N5O4 B11581319 1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine

1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine

Cat. No.: B11581319
M. Wt: 483.5 g/mol
InChI Key: JIRCYJFJZREICY-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, a piperazine ring, and substituted benzoyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the piperazine ring and the benzoyl groups. Common reagents used in these reactions include nitrobenzene derivatives, methoxy compounds, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The methoxy group can be demethylated to form a hydroxyl group.

    Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Methoxy-5-nitrobenzoyl)piperazin-1-yl]-4-(4-methylphenyl)phthalazine can be compared with other similar compounds, such as:

    1,4-Bis(2-methoxy-5-nitrobenzoyl)piperazine: Similar structure but lacks the phthalazine core.

    1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine: Similar structure with different substituents on the benzoyl groups.

    1,4-Bis(5-nitro-2-propoxybenzoyl)piperazine: Similar structure with different alkoxy groups.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N5O4

Molecular Weight

483.5 g/mol

IUPAC Name

(2-methoxy-5-nitrophenyl)-[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H25N5O4/c1-18-7-9-19(10-8-18)25-21-5-3-4-6-22(21)26(29-28-25)30-13-15-31(16-14-30)27(33)23-17-20(32(34)35)11-12-24(23)36-2/h3-12,17H,13-16H2,1-2H3

InChI Key

JIRCYJFJZREICY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])OC

Origin of Product

United States

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